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molecular formula C9H9FN2O B8506137 9-fluoro-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

9-fluoro-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

Cat. No. B8506137
M. Wt: 180.18 g/mol
InChI Key: TZLVUQSBPQXICG-UHFFFAOYSA-N
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Patent
US09422292B2

Procedure details

A disposable tube was charged with ethyl 3-(2-amino-3-fluorophenylamino)propanoate (800 mg, 3.54 mmol) and a stirbar. Toluene (10 mL) was added, followed by tetraisopropoxytitanium (523 μl, 1.768 mmol), and the solution was stirred at 80° C. 0.5 h. The solution was diluted with ethyl acetate, concentrated with celite, and purified by silica gel chromatography (eluting with hexanes/ethyl acetate) to yield 9-fluoro-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one as a white amorphous solid (0.618 g, 3.43 mmol, 97%).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
523 μL
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[NH:9][CH2:10][CH2:11][C:12]([O:14]CC)=O.C1(C)C=CC=CC=1>C(OCC)(=O)C.C(O[Ti](OC(C)C)(OC(C)C)OC(C)C)(C)C>[F:8][C:7]1[C:2]2[NH:1][C:12](=[O:14])[CH2:11][CH2:10][NH:9][C:3]=2[CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
NC1=C(C=CC=C1F)NCCC(=O)OCC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
523 μL
Type
catalyst
Smiles
C(C)(C)O[Ti](OC(C)C)(OC(C)C)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
0.5 h
Duration
0.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated with celite
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (eluting with hexanes/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=CC2=C1NC(CCN2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.43 mmol
AMOUNT: MASS 0.618 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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